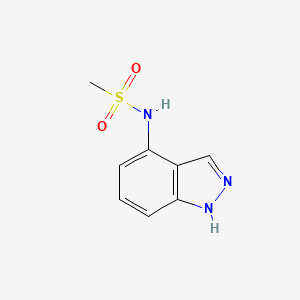

N-(1H-indazol-4-yl)methanesulfonamide

Descripción general

Descripción

N-(1H-indazol-4-yl)methanesulfonamide: is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol .

Mecanismo De Acción

Target of Action

N-(1H-indazol-4-yl)methanesulfonamide primarily targets the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis .

Biochemical Pathways

The affected pathways primarily include the cell cycle regulation and DNA damage response pathways . Downstream effects of these pathway alterations can include cell cycle arrest, apoptosis, or changes in cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on cell cycle regulation and DNA damage response. By modulating the activity of its target kinases, the compound can induce cell cycle arrest or apoptosis, potentially inhibiting the growth of cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-4-yl)methanesulfonamide typically involves the reaction of indazole derivatives with methanesulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques such as recrystallization or chromatography to obtain the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-indazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted indazole derivatives.

Aplicaciones Científicas De Investigación

N-(1H-indazol-4-yl)methanesulfonamide has a wide range of applications in scientific research, including:

Comparación Con Compuestos Similares

N-(1H-indazol-4-yl)methanesulfonamide can be compared with other similar compounds, such as:

- N-(1H-indazol-3-yl)methanesulfonamide

- N-(1H-indazol-5-yl)methanesulfonamide

- N-(1H-indazol-6-yl)methanesulfonamide

These compounds share the indazole core structure but differ in the position of the methanesulfonamide group, which can influence their chemical reactivity and biological activity . This compound is unique due to its specific substitution pattern, which can result in distinct interactions with molecular targets and potentially different biological effects .

Actividad Biológica

N-(1H-indazol-4-yl)methanesulfonamide is a compound of significant interest in the field of medicinal chemistry and pharmacology, particularly for its potential therapeutic applications in cancer treatment. This article provides an overview of the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant case studies.

This compound is characterized by its indazole core structure, which is known for various biological activities. The compound's molecular formula is , and it features a methanesulfonamide group that enhances its solubility and bioactivity.

Target Kinases:

The primary targets of this compound are the CHK1 and CHK2 kinases, which play crucial roles in cell cycle regulation and DNA damage response. By inhibiting these kinases, the compound can induce cell cycle arrest or apoptosis in cancer cells, thereby hindering their proliferation.

Biochemical Pathways:

The compound modulates several key biochemical pathways:

- Cell Cycle Regulation: It affects the progression through various phases of the cell cycle, particularly by interfering with checkpoint mechanisms.

- DNA Damage Response: By impacting the signaling pathways associated with DNA repair, it can enhance the sensitivity of cancer cells to genotoxic agents.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have shown that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis and promoting differentiation. For instance, in acute myeloid leukemia (AML) models, compounds structurally related to this compound have demonstrated significant activity in promoting differentiation and reducing cell viability .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Target Kinases | Biological Activity |

|---|---|---|

| N-(1H-indazol-3-yl)methanesulfonamide | CHK1, CHK2 | Moderate anticancer activity |

| N-(1H-indazol-5-yl)methanesulfonamide | CHK1 | Low anticancer activity |

| N-(1H-indazol-6-yl)methanesulfonamide | CHK2 | High selectivity but reduced potency |

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

-

Study on AML Differentiation:

- Researchers treated AML cell lines with this compound and observed a dose-dependent increase in differentiation markers such as CD11b. The compound demonstrated an EC50 value of 240 ± 6 nM, indicating potent biological activity .

- Morphological assessments confirmed that treated cells exhibited characteristics consistent with differentiated macrophage phenotypes.

- Combination Therapy Studies:

Propiedades

IUPAC Name |

N-(1H-indazol-4-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMWAWBWBXRPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326459 | |

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685109-08-4 | |

| Record name | N-(1H-indazol-4-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.